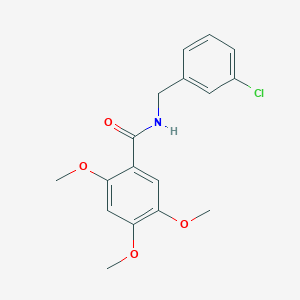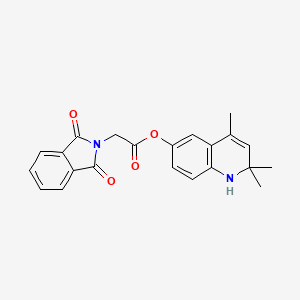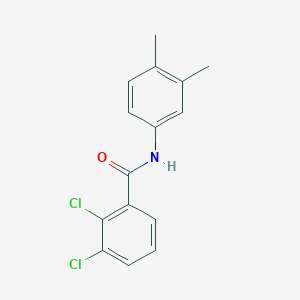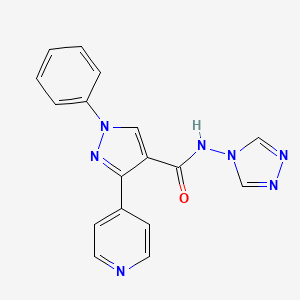
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as DMT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMT has been found to have unique properties that make it a promising candidate for use in various fields, including pharmacology, neuroscience, and biochemistry.
作用機序
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is believed to exert its effects by binding to various receptors in the brain, including the serotonin 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the profound effects that 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is known for.
Biochemical and Physiological Effects
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of biochemical and physiological effects. In the brain, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been shown to increase the activity of certain neurotransmitters, leading to altered states of consciousness. 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of various inflammatory conditions.
実験室実験の利点と制限
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has a range of advantages and limitations for use in lab experiments. One advantage is its unique properties, which make it a valuable tool for studying various biochemical pathways. However, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is also a highly potent compound, which can make it difficult to work with in certain experimental settings. Additionally, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a controlled substance in many countries, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of various psychiatric and neurological conditions. Additionally, there is ongoing research into the mechanisms of action of 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which could lead to a better understanding of its effects on the brain and body. Finally, there is interest in developing new methods for synthesizing and purifying 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which could make it more accessible for research purposes.
合成法
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with 2-chloro-5,5-dimethyl-4,5-dihydrothiazole. This reaction results in the formation of 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which can then be purified using standard methods.
科学的研究の応用
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of potential applications in scientific research. In pharmacology, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been shown to have unique properties that make it a promising candidate for use in the development of new drugs. In neuroscience, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have profound effects on the brain, leading to increased interest in its potential therapeutic applications. In biochemistry, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of effects on various biochemical pathways, making it a valuable tool for studying these pathways.
特性
IUPAC Name |
5,5-dimethyl-N-(pyridin-3-ylmethyl)-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-11(2)8-14-10(15-11)13-7-9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLIJCNTCBFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)









